molecular formula C20H22N4O3 B5169151 N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide

N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide

Cat. No.: B5169151
M. Wt: 366.4 g/mol
InChI Key: YSJJHNVLCPSMNT-UHFFFAOYSA-N
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Description

N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide is a complex organic compound that features a combination of isoquinoline, pyridine, and oxazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of mild bases and solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or isoquinoline rings using reagents like sodium hydride or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide is unique due to its combination of three distinct moieties, which may confer a unique spectrum of biological activities and therapeutic potential. This structural complexity allows for versatile interactions with various biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c25-18(14-24-10-11-27-20(24)26)22-12-16-6-3-8-21-19(16)23-9-7-15-4-1-2-5-17(15)13-23/h1-6,8H,7,9-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJJHNVLCPSMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)CNC(=O)CN4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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